7-bromo-4-fluoroisoquinolin-1(2H)-one
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Overview
Description
7-bromo-4-fluoroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family It features a bromine atom at the 7th position and a fluorine atom at the 4th position on the isoquinoline ring, with a ketone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-fluoroisoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the bromination and fluorination of isoquinolin-1(2H)-one. The process typically includes:
Bromination: Isoquinolin-1(2H)-one is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 7th position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-fluoroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Derivatives with various functional groups replacing bromine or fluorine.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Scientific Research Applications
7-bromo-4-fluoroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the effects of halogenated isoquinolines on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-bromo-4-fluoroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity.
Modulating Receptors: It may interact with specific receptors in the body, altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-bromoisoquinolin-1(2H)-one: Lacks the fluorine atom at the 4th position.
4-fluoroisoquinolin-1(2H)-one: Lacks the bromine atom at the 7th position.
Isoquinolin-1(2H)-one: Lacks both bromine and fluorine atoms.
Uniqueness
7-bromo-4-fluoroisoquinolin-1(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
7-bromo-4-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGGCFXJZYMUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956700-15-5 |
Source
|
Record name | 7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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